1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol
Description
Contextualization of 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol within Arylalkanol Chemistry
The compound this compound belongs to the arylalkanol family. Its structure is defined by a central ethanol (B145695) core, with one of its carbon atoms attached to a substituted phenyl group. The specific substitutions on the phenyl ring are a n-butoxy group at the fourth position and two methyl groups at the third and fifth positions.
While specific research on this compound is not widely documented in publicly available literature, its synthesis can be postulated based on established chemical reactions. A plausible synthetic route would involve the reduction of the corresponding ketone, 1-(4-n-butoxy-3,5-dimethylphenyl)ethanone. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) being a common and effective choice for its selectivity in reducing ketones and aldehydes.
A similar synthesis has been documented for the compound 1-(4,5-dimethoxy-2-nitrophenyl)ethanol, where the precursor ketone was reduced using sodium borohydride in ethanol. researchgate.net This precedent suggests a reliable pathway for the synthesis of the title compound.
Below is a table outlining the key structural features of this compound:
| Feature | Description |
| Parent Compound | Ethanol |
| Aryl Group | Phenyl |
| Substituents on Phenyl Ring | - n-Butoxy at position 4- Methyl at position 3- Methyl at position 5 |
| Point of Attachment | The phenyl group is attached to the C1 position of the ethanol moiety. |
Academic Significance of Substituted Arylalkanol Structures
The academic interest in substituted arylalkanols stems from their diverse biological activities and their utility as intermediates in the synthesis of more complex molecules. The specific nature and position of the substituents on the aromatic ring can significantly influence the molecule's properties, leading to a wide range of applications.
For instance, various arylalkanol derivatives have been investigated for their potential as therapeutic agents. Research has shown that certain arylalkanol and aralkyl piperazine (B1678402) derivatives exhibit antidepressant-like activities by targeting serotonin (B10506) reuptake and specific serotonin receptors. nih.gov Similarly, other substituted aryl derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. nih.govnih.gov
The structural framework of arylalkanols is also a key component in the development of new materials. The ability to introduce different functional groups allows for the creation of molecules with specific electronic and photophysical properties, making them candidates for use in organic electronics and sensor technology. researchgate.net
Overview of Research Trajectories for Complex Organic Molecules
The synthesis of complex organic molecules like this compound is guided by several overarching research trends in organic chemistry. These trends aim to improve the efficiency, sustainability, and precision of synthetic methods.
A major focus is the development of green chemistry principles, which prioritize the use of environmentally benign reagents and solvents, reduce waste generation, and improve energy efficiency. nih.gov This includes the use of catalytic methods, which can significantly enhance reaction rates and selectivity under milder conditions.
Automation and high-throughput screening are also transforming organic synthesis. Robotic systems can perform numerous reactions in parallel, accelerating the discovery of new compounds and the optimization of reaction conditions. researchgate.net
Furthermore, the integration of artificial intelligence and machine learning is becoming increasingly important. nih.gov These computational tools can predict reaction outcomes, propose novel synthetic routes, and aid in the design of molecules with desired properties, thereby streamlining the research and development process.
The development of novel synthetic methods, including new C-C and C-H bond activation strategies, continues to be a driving force in the field. These methods allow for the construction of complex molecular architectures from simpler, more readily available starting materials, expanding the toolkit available to synthetic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-butoxy-3,5-dimethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-5-6-7-16-14-10(2)8-13(12(4)15)9-11(14)3/h8-9,12,15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCVDIGIVOXAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)C(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 N Butoxy 3,5 Dimethylphenyl Ethanol
Precursor Synthesis and Functional Group Introduction Strategies
The initial phase of the synthesis focuses on constructing the substituted phenyl ring and attaching the necessary functional groups that will be later converted to the final ethanol (B145695) side chain.
The formation of the 4-n-butoxy-3,5-dimethylphenyl core is a critical first step. A common strategy involves the Williamson ether synthesis. This reaction typically starts with a commercially available or synthesized phenol (B47542), in this case, 3,5-dimethylphenol. This phenol is then deprotonated with a suitable base to form a phenoxide ion. The resulting nucleophilic phenoxide is then reacted with an n-butyl halide, such as n-butyl bromide, to form the desired ether linkage, yielding 4-n-butoxy-3,5-dimethylphenol.
Alternatively, a different route could begin with hydroquinone, which is first reacted with chloroacetic chloride. google.com The product of this reaction then undergoes hydrolysis with butyl bromide to generate 4-butoxy phenol. google.com While this method yields a butoxy-substituted phenol, it would require additional steps to introduce the two methyl groups at the 3 and 5 positions of the aromatic ring.
With the 4-n-butoxy-3,5-dimethylphenyl moiety in hand, the next step is the introduction of a two-carbon side chain that can be converted into the ethanol group. A prevalent method for this is the Friedel-Crafts acylation. This reaction introduces an acetyl group (-COCH3) onto the aromatic ring, forming the ketone precursor, 1-(4-n-butoxy-3,5-dimethylphenyl)ethanone. The reaction is typically carried out using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. The acetyl group is directed to the para position relative to the butoxy group due to the ortho-para directing nature of the alkoxy group.
The ketone, 1-(4-n-butoxy-3,5-dimethylphenyl)ethanone, is a key intermediate that will subsequently be reduced to the target alcohol.
Reduction-Based Approaches for 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol
The final step in the synthesis is the reduction of the carbonyl group of the ethanone (B97240) precursor to a hydroxyl group, yielding the desired this compound. This transformation can be achieved through various reduction methods, which can be broadly classified as catalytic hydrogenation or the use of stoichiometric reducing agents.
Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. rsc.orgwikipedia.org This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst. rsc.org For the reduction of aryl ketones like 1-(4-n-butoxy-3,5-dimethylphenyl)ethanone, several catalysts are effective.
Commonly used catalysts include platinum, palladium, and nickel. ncert.nic.in The choice of catalyst can influence the reaction conditions and selectivity. For instance, copper-based catalysts, such as CuO-SiO2, have been shown to be effective for the hydrogenation of acetophenone (B1666503), a related aryl ketone, with high selectivity and activity. sumitomo-chem.co.jp The addition of basic compounds to these copper catalysts can further enhance their performance by preventing sintering of the copper particles. sumitomo-chem.co.jp
Transfer hydrogenation is another catalytic method where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used instead of hydrogen gas. wikipedia.orgacs.org This can sometimes offer milder reaction conditions and different selectivity profiles. For example, a Cu–Zn–Al catalyst has been used for the transfer hydrogenation of acetophenone to 1-phenylethanol (B42297) using isopropanol as the hydrogen source, achieving high conversion and selectivity. acs.orgacs.org
Table 1: Comparison of Catalysts for Hydrogenation of Acetophenone
| Catalyst | Hydrogen Source | Key Findings | Reference |
|---|---|---|---|
| Ni-supported graphene | H₂ gas | High conversion (99.14%) and selectivity (97.77%) in a flow reactor. rsc.org | rsc.org |
| CuO-SiO₂ with basic compound | H₂ gas | Improved catalytic activity and selectivity compared to the untreated catalyst. sumitomo-chem.co.jp | sumitomo-chem.co.jp |
| Cu–Zn–Al | Isopropanol | 89.4% conversion and 93.2% selectivity for 1-phenylethanol. acs.org | acs.org |
| Pt–Co/SiO₂ | H₂ gas | Increased acetophenone conversion and enhanced selectivity towards carbonyl hydrogenation. royalsocietypublishing.org | royalsocietypublishing.org |
Stoichiometric reducing agents are another important class of reagents for the reduction of ketones to alcohols. wikipedia.org These reagents deliver a hydride ion (H-) to the carbonyl carbon. Common stoichiometric reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). wikipedia.org
Sodium borohydride is a milder reducing agent and is often preferred for its ease of handling and compatibility with protic solvents like ethanol and water. wikipedia.org It is highly effective for the reduction of aldehydes and ketones. ncert.nic.in
Lithium aluminum hydride is a much more powerful reducing agent and will readily reduce ketones, as well as other carbonyl compounds like esters and carboxylic acids. harvard.edu Due to its high reactivity, it must be used in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107). harvard.edu
Other specialized stoichiometric reducing agents include borane (B79455) (BH3), which is often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide. harvard.edu While borane can reduce ketones, it is particularly useful for the reduction of carboxylic acids. harvard.edu
Table 2: Common Stoichiometric Reducing Agents for Ketone Reduction
| Reducing Agent | Solvent | Key Characteristics | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Protic (e.g., ethanol, water) | Mild and selective for aldehydes and ketones. wikipedia.org | wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Aprotic (e.g., ether, THF) | Powerful and non-selective, reduces a wide range of carbonyls. harvard.edu | harvard.edu |
| Borane (BH₃) | Aprotic (e.g., THF) | Effective for carboxylic acids, also reduces aldehydes and ketones. harvard.edu | harvard.edu |
Stereoselective Synthesis of this compound
The reduction of the prochiral ketone, 1-(4-n-butoxy-3,5-dimethylphenyl)ethanone, can lead to the formation of a racemic mixture of two enantiomers. Stereoselective synthesis aims to produce a single enantiomer in excess. This can be achieved through several methods.
One approach is the use of chiral reducing agents. For example, the CBS catalyst (Corey-Bakshi-Shibata catalyst), an oxazaborolidine, can be used in catalytic amounts with a stoichiometric reducing agent like borane to achieve enantioselective reduction of ketones. wikipedia.org
Another powerful method is enzymatic kinetic resolution. In this technique, a lipase (B570770) enzyme, such as Novozyme 435, is used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. nih.gov This method has been successfully applied to the kinetic resolution of (R,S)-1-phenylethanol and its derivatives. nih.gov
Finally, asymmetric transfer hydrogenation using a chiral catalyst can also provide enantiomerically enriched alcohols. Chiral ruthenium, rhodium, and iridium complexes with chiral ligands have been shown to be effective for the enantioselective transfer hydrogenation of aryl ketones. wikipedia.org
Asymmetric Catalysis for Chiral Alcohol Formation
Asymmetric catalysis is a powerful tool for the enantioselective reduction of prochiral ketones, such as 4'-n-butoxy-3',5'-dimethylacetophenone, to their corresponding chiral secondary alcohols. Among the most effective methods are asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).
Asymmetric transfer hydrogenation typically utilizes a chiral catalyst, most commonly based on ruthenium(II) complexes, and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture. acs.orgnih.gov These reactions are often characterized by their operational simplicity and mild reaction conditions. The enantioselectivity of the reduction is dictated by the chiral ligand coordinated to the metal center. A variety of chiral ligands, including those derived from amino alcohols and diamines, have been developed to achieve high enantiomeric excesses (ee) for a broad range of aromatic ketones. nih.gov For the reduction of substituted acetophenones, ruthenium complexes bearing ligands like (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have demonstrated high efficiency and enantioselectivity. nih.gov The electronic nature of the substituents on the aromatic ring of the ketone can influence the reaction rate and stereoselectivity. nih.gov
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with Ru(II) Catalysts
| Catalyst/Ligand | Substrate | Hydrogen Donor | Solvent | Conversion (%) | ee (%) |
| Ru(II)/(S,S)-TsDPEN | Acetophenone | HCOOH/NEt3 | CH2Cl2 | >98 | 97 (R) |
| Ru(II)/(R,R)-TsDPEN | 4'-Methoxyacetophenone | i-PrOH | i-PrOH | >98 | 99 (S) |
| Ru(II)/(S,S)-TsDPEN | 4'-Bromoacetophenone | HCOOH/NEt3 | CH2Cl2 | >98 | 96 (R) |
Data is illustrative of typical results for ATH of substituted acetophenones and serves as a reference for the potential synthesis of this compound.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. researchgate.netnih.gov Ketoreductases (KREDs), a class of enzymes, are particularly effective in the asymmetric reduction of a wide array of ketones with high enantioselectivity. researchgate.netnih.gov These enzymes often operate under mild conditions, typically in aqueous media, and can provide access to either enantiomer of the alcohol by selecting the appropriate enzyme. nih.govnih.gov The reduction of various substituted acetophenones has been successfully demonstrated using ketoreductases from different microbial sources, such as Pichia glucozyma and Rhodotorula glutinis. nih.govrsc.org The steric and electronic properties of the substituents on the ketone play a significant role in the activity and enantioselectivity of the biocatalytic reduction. rsc.org For instance, studies on acetophenone derivatives have shown that both electron-donating and electron-withdrawing groups are well-tolerated, leading to high conversions and enantiomeric excesses. nih.govrsc.org
Table 2: Biocatalytic Reduction of Substituted Acetophenones
| Biocatalyst (Source) | Substrate | Co-factor Regeneration | Conversion (%) | ee (%) |
| KRED1-Pglu (Pichia glucozyma) | Acetophenone | Glucose/GDH | >99 | >99 (S) |
| Rhodotorula glutinis cells | 4'-Methylacetophenone | Glucose | ~80 | >99 (S) |
| KRED (Lactobacillus kefir) | 4'-Chloroacetophenone | Isopropanol | >99 | >99 (S) |
This table presents representative data for the biocatalytic reduction of acetophenones, indicating the potential for the stereoselective synthesis of the target molecule.
Diastereoselective Synthetic Routes
While the primary strategy for synthesizing this compound involves the asymmetric reduction of a prochiral ketone, diastereoselective methods could be considered if additional chiral centers were present in the molecule or if the synthesis started from a chiral precursor. In the context of the target molecule, which has a single stereocenter, enantioselective synthesis is the more direct approach.
However, if one were to consider a hypothetical scenario where a diastereomer is desired, for instance, by reacting a chiral nucleophile with 4-n-butoxy-3,5-dimethylbenzaldehyde, the principles of diastereoselective addition would apply. The stereochemical outcome of such a reaction would be governed by Felkin-Anh or Cram chelation models, depending on the nature of the reactants and reaction conditions. These models predict the preferred direction of nucleophilic attack on the carbonyl group based on steric and electronic interactions with the adjacent chiral center.
Emerging Synthetic Techniques in Complex Arylalkanol Production
The field of organic synthesis is continuously evolving, with new technologies and methodologies being developed to improve efficiency, selectivity, and sustainability. For the production of complex arylalkanols like this compound, several emerging techniques show significant promise.
Photocatalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis of chiral alcohols. nih.govnih.govrsc.org Visible-light photoredox catalysis can be used to generate radical intermediates under mild conditions, which can then participate in C-C bond-forming reactions to construct complex alcohol scaffolds. nih.gov For instance, the direct cross-coupling of α-hydroxyalkyl radicals with aryl halides has been reported, offering a novel disconnection for the synthesis of secondary benzylic alcohols. nih.gov Furthermore, photocatalytic methods are being explored for the direct, enantioselective C-H hydroxylation of benzylic positions, which could provide a highly atom-economical route to chiral benzylic alcohols. nih.gov Another approach involves the catalyst-free aerobic photooxidation of benzylic alcohols to ketones, which could be part of a redox-neutral synthetic cycle. rsc.org
Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. beilstein-journals.org Continuous flow reactors are being increasingly utilized for asymmetric catalytic reactions, including the hydrogenation of ketones. beilstein-journals.org Immobilized catalysts, both chiral metal complexes and enzymes, can be packed into a column, and the substrate solution is continuously passed through it, allowing for efficient conversion and easy separation of the product. beilstein-journals.org This technology has been successfully applied to the asymmetric transfer hydrogenation of acetophenone, achieving high conversion and enantioselectivity. beilstein-journals.org The integration of flow chemistry with other emerging techniques, such as photocatalysis, holds great potential for the development of highly efficient and sustainable processes for the synthesis of complex chiral molecules.
Table 3: Comparison of Synthetic Techniques
| Technique | Key Features | Advantages | Potential Application to Target Synthesis |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II) catalysts, hydrogen donor (e.g., i-PrOH) | Operational simplicity, mild conditions, high ee | Reduction of 4'-n-butoxy-3',5'-dimethylacetophenone |
| Biocatalysis (Ketoreductases) | High enantioselectivity, aqueous media, mild conditions | Green, highly specific for either enantiomer | Enantioselective reduction of the ketone precursor |
| Photocatalysis | Visible light, photoredox catalysts, radical intermediates | Mild conditions, novel bond formations, atom economy | Direct C-H hydroxylation or cross-coupling routes |
| Flow Chemistry | Continuous processing, immobilized catalysts | Enhanced safety, scalability, process control | Continuous asymmetric reduction of the ketone |
Chemical Reactivity and Mechanistic Investigations of 1 4 N Butoxy 3,5 Dimethylphenyl Ethanol
Reactivity of the Hydroxyl Functional Group
The secondary alcohol group in 1-(4-n-butoxy-3,5-dimethylphenyl)ethanol is a key site for chemical modification. Its reactivity is influenced by the adjacent aromatic ring and the steric bulk of the surrounding methyl groups.
Esterification Reactions and Kinetics
The conversion of alcohols to esters, known as esterification, is a fundamental reaction in organic synthesis. For a sterically hindered secondary benzylic alcohol like this compound, the rate of esterification is expected to be significantly influenced by the steric hindrance around the hydroxyl group.
The classic Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. However, for sterically hindered alcohols, this equilibrium-driven process can be slow and may require harsh conditions. The kinetics of such reactions are typically second-order, with the rate dependent on the concentrations of both the alcohol and the carboxylic acid. researchgate.net The rate constant for the esterification of benzyl (B1604629) alcohol with acetic acid using a cation-exchange resin catalyst has been studied, providing a baseline for comparison. scbt.com For more hindered systems, alternative methods are often employed to achieve higher yields and faster reaction rates.
One such strategy involves the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides. These reactions are generally faster and often proceed under milder conditions. For instance, the reaction with an acyl chloride is typically vigorous at room temperature. nih.gov
Another approach to overcome steric hindrance is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method, known as the Steglich esterification, is particularly effective for the esterification of sterically demanding alcohols.
Table 1: Comparison of Esterification Methods for Hindered Alcohols
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water | Inexpensive reagents | Reversible, can be slow, harsh conditions may be needed |
| Acyl Chloride | Acyl Chloride, Base (e.g., Pyridine) | Often at room temperature | Fast and irreversible | Generates HCl, which needs to be neutralized |
| Acid Anhydride (B1165640) | Acid Anhydride, Catalyst (e.g., DMAP) | Mild heating may be required | Good yields, cleaner than acyl chlorides | Anhydride may not be as readily available as the acid |
| Steglich | Carboxylic Acid, DCC, DMAP | Room temperature | Mild conditions, high yields for hindered alcohols | DCC is a known allergen, Dicyclohexylurea byproduct can be difficult to remove |
Etherification and Alkoxylation Pathways
The hydroxyl group of this compound can also be converted into an ether. The Williamson ether synthesis is a classic method for forming ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. numberanalytics.com For a secondary alcohol, this SN2 reaction can be susceptible to competing elimination reactions, especially with bulky alkyl halides.
Acid-catalyzed etherification, involving the reaction of the alcohol with another alcohol or an alkene, is another viable pathway. rsc.org This method often requires elevated temperatures and can lead to the formation of symmetric ethers if the alcohol self-condenses. The use of a large excess of the second alcohol can favor the formation of the unsymmetrical ether. researchgate.net
Modern methods for etherification that are tolerant of various functional groups and can proceed under milder conditions have been developed. For example, visible-light photoredox catalysis can be used to generate alkoxy radicals from alcohols, which can then participate in C-O bond formation. researchgate.netfigshare.comnih.gov This approach offers a mechanistically distinct pathway for etherification. Another strategy involves the use of a hypervalent iodine(III) reagent to generate alkoxy radicals under visible light, leading to the formation of ethers through C-H functionalization. researchgate.netfigshare.comnih.gov
The choice of etherification method will depend on the desired ether and the need to avoid potential side reactions. For instance, to synthesize a methyl ether, reacting the alcohol with methyl iodide in the presence of a mild base like silver oxide (Ag₂O) can be effective.
Oxidation Studies of the Secondary Alcohol
The oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 1-(4-n-butoxy-3,5-dimethylphenyl)ethanone. A variety of oxidizing agents can be employed for this transformation.
Common chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for the oxidation of secondary alcohols to ketones without over-oxidation. libretexts.org The Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) is a stronger oxidizing agent and can also be used, although it is less common for substrates that may be sensitive to strongly acidic conditions.
Manganese dioxide (MnO₂) is a chemoselective reagent that preferentially oxidizes allylic and benzylic alcohols. nih.gov Therefore, it would be a suitable choice for the oxidation of this compound.
More environmentally friendly and milder oxidation methods have also been developed. These include oxidations using catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like manganese(III) acetate, which is particularly effective for electron-rich benzylic alcohols. nih.gov Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) and the Dess-Martin periodinane oxidation are also widely used for the mild oxidation of secondary alcohols to ketones.
Recent research has focused on the use of hypervalent iodine reagents for the mild oxidation of activated alcohols. numberanalytics.com Additionally, selective oxidation of benzylic alcohols can be achieved using bis(methanesulfonyl) peroxide as the oxidant. nih.gov The yield of the resulting ketone will depend on the chosen oxidant and reaction conditions. For a sterically hindered secondary benzylic alcohol, harsher conditions might be required compared to a less hindered analogue.
Table 2: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Conditions | Selectivity | Byproducts |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild, selective for 1° and 2° alcohols | Chromium salts |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or other organic solvents, reflux | Selective for benzylic and allylic alcohols | Manganese oxides |
| Dess-Martin Periodinane | CH₂Cl₂, room temperature | Mild, broad substrate scope | 2-Iodoxybenzoic acid |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, low temperature | Mild, avoids heavy metals | Dimethyl sulfide, CO, CO₂, triethylammonium (B8662869) chloride |
Aromatic Ring Reactivity of the 4-n-Butoxy-3,5-dimethylphenyl Moiety
The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating butoxy and methyl groups.
Electrophilic Aromatic Substitution Patterns
The directing effects of the substituents on the aromatic ring determine the regioselectivity of electrophilic aromatic substitution reactions. The butoxy group at the C4 position is a strong activating group and an ortho-, para-director. The two methyl groups at the C3 and C5 positions are weakly activating and also ortho-, para-directors.
Given the substitution pattern, the positions ortho to the strongly activating butoxy group (C3 and C5) are already occupied by methyl groups. Therefore, electrophilic attack will be directed to the positions ortho to the methyl groups and meta to the butoxy group, which are the C2 and C6 positions. These two positions are equivalent due to the symmetry of the molecule. Thus, electrophilic aromatic substitution on this compound is expected to occur exclusively at the C2 (and C6) position.
Examples of electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the C2 position. Studies on the nitration of dialkoxybenzenes have shown that the regioselectivity can be complex and sometimes influenced by the reaction mechanism, which may involve a single electron transfer (SET) process. rsc.org
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the introduction of a halogen atom at the C2 position.
Friedel-Crafts Alkylation and Acylation: These reactions would also be directed to the C2 position, introducing an alkyl or acyl group, respectively. However, Friedel-Crafts reactions can be sensitive to the presence of the hydroxyl group, which may coordinate with the Lewis acid catalyst. Protection of the hydroxyl group might be necessary before carrying out these reactions.
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. researchgate.netfigshare.comyoutube.com The aromatic ring of this compound is highly electron-rich due to the presence of the activating butoxy and methyl groups. Therefore, it is not expected to undergo classical SNAr reactions under standard conditions. researchgate.netfigshare.comyoutube.com
Displacing a good leaving group, such as a halide, from an electron-rich aromatic ring is generally very difficult. However, certain modern catalytic systems have been developed to facilitate nucleophilic aromatic substitution on electron-rich arenes. nih.gov These often involve transition metal catalysts that can coordinate to the aromatic ring and increase its electrophilicity. For example, rhodium(III) catalysts have been shown to activate phenol (B47542) rings for amination. nih.gov
Another potential pathway for substitution on such an electron-rich ring could involve a benzyne (B1209423) intermediate, which is formed under very strong basic conditions (e.g., using sodium amide). youtube.com This mechanism, however, typically requires a leaving group on the ring and can lead to a mixture of products. Given the lack of a good leaving group on the parent molecule, this pathway is unlikely.
Transformations Involving the n-Butoxy Side Chain
The n-butoxy group, an ether linkage to the phenyl ring, is generally stable but can undergo specific transformations under certain reaction conditions. The primary reaction involving this side chain is the cleavage of the C-O ether bond.
One of the most common transformations of aryl ethers is cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org This reaction proceeds via nucleophilic substitution. The ether oxygen is first protonated by the strong acid, creating a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile, attacking the carbon atom of the ether linkage. For an aryl alkyl ether like this compound, the cleavage will selectively produce the corresponding phenol and an n-butyl halide. libretexts.org This is because nucleophilic attack at the sp²-hybridized aromatic carbon is significantly less favorable than at the sp³-hybridized carbon of the n-butyl group. libretexts.org The reaction would therefore yield 4-(1-hydroxyethyl)-2,6-dimethylphenol and 1-iodobutane (B1219991) or 1-bromobutane.
Another potential transformation is oxidative cleavage. While less common for simple ethers than for other functional groups, certain potent oxidizing agents or enzymatic systems can cleave ether linkages. For instance, some fungal peroxygenases have been shown to catalyze the oxidative cleavage of various ethers. nih.gov Such a reaction on the n-butoxy group would likely proceed via a radical mechanism at the carbon alpha to the ether oxygen, ultimately leading to the formation of the corresponding phenol and butyraldehyde.
The n-butoxy side chain itself can also undergo oxidation under harsh conditions, similar to the side-chain oxidation of other alkylbenzenes. libretexts.orgalmerja.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl chains attached to an aromatic ring to a carboxylic acid. libretexts.orgthemasterchemistry.com However, this typically requires a benzylic hydrogen, which the n-butoxy group lacks at the position alpha to the ring. Therefore, direct oxidation of the ether linkage to a carboxyl group is less likely than cleavage.
Below is a table summarizing the expected transformations of the n-butoxy side chain based on reactions of analogous aryl ethers.
| Reaction Type | Reagents and Conditions | Expected Major Products | Notes |
| Acid-Catalyzed Cleavage | HI or HBr, heat | 4-(1-hydroxyethyl)-2,6-dimethylphenol, 1-halobutane | A standard and predictable reaction for aryl alkyl ethers. libretexts.orglibretexts.org |
| Oxidative Cleavage | Strong oxidizing agents or specific enzymes | 4-(1-hydroxyethyl)-2,6-dimethylphenol, Butyraldehyde | This reaction is less general and highly dependent on the oxidant used. nih.gov |
| Side-Chain Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Unlikely to proceed at the butoxy group | The primary site of oxidation would be the ethanolic side chain. libretexts.org |
Mechanistic Elucidation of Key Reactions through Kinetic and Isotopic Studies
The mechanisms of the transformations involving the n-butoxy side chain can be elucidated through kinetic and isotopic labeling studies. These investigations provide insights into the rate-determining steps and the nature of intermediates formed during the reaction.
Isotopic labeling can provide definitive evidence for the proposed mechanism. For instance, if the reaction is carried out using isotopically labeled hydrogen iodide (D-I), the absence of deuterium (B1214612) incorporation into the n-butyl halide product would support the S(_N)2 pathway, as a carbocation intermediate (which could potentially eliminate a proton) is not formed. stackexchange.com Furthermore, conducting the reaction in a solvent containing an oxygen isotope (e.g., H₂¹⁸O) and observing no incorporation of ¹⁸O into the resulting phenol would confirm that the aryl C-O bond remains intact throughout the reaction, a key feature of the cleavage of aryl alkyl ethers. libretexts.orgstackexchange.com
In the case of oxidative cleavage, kinetic isotope effect (KIE) studies could be employed. By replacing the hydrogens on the carbon alpha to the ether oxygen with deuterium (i.e., synthesizing 1-(4-(1,1-dideuterio-n-butoxy)-3,5-dimethylphenyl)ethanol), one could measure the reaction rate compared to the non-deuterated compound. A significant primary KIE (k_H/k_D > 1) would indicate that the C-H (or C-D) bond at this position is broken in the rate-determining step, supporting a radical-based abstraction mechanism. nih.gov
The following table outlines hypothetical data from mechanistic studies on the acid-catalyzed cleavage of the n-butoxy group, based on established principles for analogous systems.
| Mechanistic Study | Experimental Setup | Expected Observation | Inference |
| Kinetic Analysis | Varying concentrations of this compound and HI | Rate = k[Substrate][HI] | Supports a bimolecular rate-determining step. |
| Isotopic Labeling (Solvent) | Reaction performed in H₂¹⁸O | No ¹⁸O incorporated into the phenolic product | Confirms the aryl C-O bond is not cleaved. stackexchange.com |
| Isotopic Labeling (Reagent) | Use of D-I instead of H-I | No deuterium incorporation into the n-butyl iodide product | Consistent with an S(_N)2 mechanism and the absence of a carbocation intermediate. stackexchange.com |
| Kinetic Isotope Effect (for oxidative cleavage) | Comparison of reaction rates for the normal substrate and its deuterated analog at the alpha-carbon of the butoxy group | k_H/k_D > 1 | Indicates C-H bond breaking is part of the rate-determining step. nih.gov |
Spectroscopic Characterization and Structural Elucidation of 1 4 N Butoxy 3,5 Dimethylphenyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-(4-n-butoxy-3,5-dimethylphenyl)ethanol is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of related structures, such as 1-(4-methylphenyl)ethanol (B1581246) and 3,4,5-trimethoxybenzyl alcohol, the expected chemical shifts can be estimated.
The protons of the n-butoxy group would appear as a set of signals in the upfield region. The terminal methyl group (CH₃) is expected to be a triplet, while the two methylene (B1212753) groups (CH₂) adjacent to the oxygen and the terminal methyl group would appear as multiplets. The methylene group directly attached to the phenolic oxygen would be the most deshielded of the butoxy chain protons.
The two methyl groups attached to the aromatic ring at positions 3 and 5 are chemically equivalent and would therefore appear as a single sharp singlet. The two aromatic protons at positions 2 and 6 are also equivalent and would resonate as a singlet further downfield.
The proton of the hydroxyl group (-OH) would appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent used. The methine proton (-CH) of the ethanol (B145695) substituent would be a quartet due to coupling with the adjacent methyl protons. The methyl protons of the ethanol group would, in turn, appear as a doublet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Butoxy-CH₃ | ~0.9-1.0 | Triplet |
| Butoxy-CH₂ | ~1.4-1.8 | Multiplet |
| Butoxy-OCH₂ | ~3.8-4.0 | Triplet |
| Ar-CH₃ (3,5-positions) | ~2.2-2.4 | Singlet |
| Ar-H (2,6-positions) | ~6.9-7.2 | Singlet |
| CH(OH) | ~4.8-5.0 | Quartet |
| CH(OH)CH ₃ | ~1.4-1.6 | Doublet |
| OH | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Data from analogous compounds like 1-(4-methylphenyl)ethanol suggests the following assignments.
The carbons of the n-butoxy group will resonate in the upfield region of the spectrum. The aromatic carbons will appear in the midfield region, with the carbon attached to the oxygen (C4) being the most deshielded among the ring carbons. The carbons bearing the methyl groups (C3 and C5) and the unsubstituted carbons (C2 and C6) will have distinct chemical shifts. The ipso-carbon (C1) will also have a characteristic resonance. The carbons of the ethanol side chain, the methine carbon (-CHOH), and the methyl carbon (-CH₃), will be found at the higher and lower ends of the spectrum, respectively.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Butoxy-CH₃ | ~14 |
| Butoxy-CH₂ | ~19 |
| Butoxy-CH₂ | ~31 |
| Butoxy-OCH₂ | ~68 |
| Ar-CH₃ (3,5-positions) | ~16 |
| CH(OH) | ~70 |
| CH(OH)C H₃ | ~25 |
| Ar-C (2,6-positions) | ~128 |
| Ar-C (3,5-positions) | ~138 |
| Ar-C (1-position) | ~140 |
| Ar-C (4-position) | ~158 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the protons of the n-butoxy chain, confirming their sequence. It would also show a clear correlation between the methine proton of the ethanol group and the methyl protons of the same group.
HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton spectrum. For example, the singlet of the aromatic protons would correlate with the signal for the C2 and C6 carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a spectrum for the specific compound is not available, data from related compounds such as ethanone (B97240), 1-(4-hydroxy-3,5-dimethoxyphenyl)- can be used for comparison of the aromatic and hydroxyl absorptions.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aliphatic (butoxy and ethyl) and aromatic methyl groups would appear in the 2850-3000 cm⁻¹ region.
The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the alcohol and the ether linkages would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would also provide structural information.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C-H Stretch (Aromatic) | ~3030 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Ether) | 1200-1250 |
| C-O Stretch (Alcohol) | 1050-1150 |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be effectively applied to identify the aromatic ring vibrations, which typically give strong and sharp signals. The symmetric breathing mode of the benzene ring would be a prominent feature.
Furthermore, the C-C backbone stretching of the aliphatic chains and the symmetric stretching of the methyl groups would be observable. While the O-H stretching band is generally weak in Raman spectra, the C-O stretching vibrations could still be identified. The non-polar nature of the C-C bonds in the aromatic ring makes Raman spectroscopy an excellent tool for confirming the presence and substitution pattern of the phenyl group.
Elemental Analysis for Stoichiometric ConfirmationThis requires the results of an elemental analysis experiment, which would provide the percentage composition of carbon, hydrogen, and oxygen. These experimental values would then be compared to the theoretical percentages calculated from the compound's chemical formula (C₁₄H₂₂O₂) to confirm its stoichiometry.
Searches for these specific data sets for "this compound" have been unsuccessful. While general principles of these analytical techniques are well-documented for similar compounds, applying them without specific experimental data for the target molecule would be inappropriate for a scientific article.
Should research containing the characterization of this compound be published and made publicly available in the future, this article can be generated.
Computational and Theoretical Chemistry Studies of 1 4 N Butoxy 3,5 Dimethylphenyl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for this compound would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov
The primary step in a DFT study is geometry optimization, where the molecule's structure is adjusted to find the minimum energy conformation. This process yields key structural parameters. For a molecule like this compound, the optimized geometry would reveal the planarity of the phenyl ring and the orientation of the butoxy and ethanol (B145695) substituents. DFT methods are known to provide reliable theoretical descriptions of molecular structures.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-O (ether) bond length | ~1.37 Å |
| C-O (alcohol) bond length | ~1.43 Å |
| C-C-C (aromatic) bond angle | ~120° |
| C-O-C (ether) bond angle | ~118° |
| C-C-O (alcohol) bond angle | ~109.5° |
Note: The values in this table are representative and based on typical results for similar substituted phenols and alkoxybenzenes. Actual calculated values may vary depending on the level of theory and basis set used.
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate molecular properties. mdpi.comresearchgate.net While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where DFT may not be as accurate. For substituted phenols, ab initio methods have been successfully used to calculate properties like bond dissociation energies and proton affinities. mdpi.comnih.gov
Conformational Analysis and Energy Landscapes
The presence of flexible side chains, such as the n-butoxy and ethanol groups, in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface.
For the butoxy group, different staggered conformations (anti and gauche) around the C-C bonds will have different energies. Similarly, the ethanol group can rotate relative to the phenyl ring. The most stable conformer will be the one with the lowest energy, and this is the geometry that is most likely to be observed experimentally. Studies on similar p-alkyl phenols have shown that the orientation of the alkyl and hydroxyl substituents can lead to distinct stable conformations. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can aid in the assignment of experimental spectra.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted by calculating the magnetic shielding tensors of the nuclei. DFT methods have been shown to be effective in predicting both ¹H and ¹³C NMR chemical shifts, which can help in the structural elucidation of complex organic molecules. semanticscholar.org
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. By performing a frequency calculation on the optimized geometry, the vibrational frequencies and their corresponding intensities can be predicted. This theoretical spectrum can then be compared with the experimental one to assign the observed peaks to specific molecular vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. cdnsciencepub.com
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential.
Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the butoxy and ethanol groups due to their high electronegativity.
Blue regions represent positive electrostatic potential and are prone to nucleophilic attack. These would be expected around the hydrogen atoms, particularly the hydroxyl proton of the ethanol group.
Green regions denote neutral or weakly charged areas.
The MEP map provides valuable insights into the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. The negative potential on the oxygen atoms suggests they can act as hydrogen bond acceptors. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms.
LUMO: This is the innermost empty orbital and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO is likely to be distributed over the aromatic ring and the substituents.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. sapub.org FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack and understanding the electronic transitions in the molecule. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Phenol (B47542)
| Orbital | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: These values are illustrative and based on typical DFT calculations for substituted phenols. The actual values for this compound will depend on the specific computational method used.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, intuitive picture of bonding and intramolecular interactions within a molecule. By transforming the complex, delocalized molecular orbitals into localized orbitals that align with Lewis-like bonding structures (i.e., bonds, lone pairs, and core orbitals), NBO analysis quantifies the strength of interactions between these orbitals. This is particularly useful for understanding the electronic delocalization, hyperconjugation, and steric effects that govern the stability and properties of this compound.
The key interactions identified through NBO analysis are the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
Key Findings from NBO Analysis:
π → π Interactions:* Significant delocalization of π-electrons within the aromatic ring is a primary stabilizing feature. The interactions between the filled π orbitals of the C-C bonds in the ring and the corresponding antibonding π* orbitals contribute significantly to the resonance stabilization of the phenyl group.
n → σ and n → π Interactions:** The oxygen atoms of the butoxy and hydroxyl groups possess lone pairs (n) that can interact with neighboring antibonding orbitals. The interaction of an oxygen lone pair with the antibonding orbital of an adjacent C-C or C-H bond (n → σ) or with the antibonding π orbitals of the aromatic ring (n → π*) can indicate significant hyperconjugative stabilization. These interactions can influence the electron density distribution and the reactivity of the molecule.
σ → σ Interactions:* Hyperconjugation involving the σ-bonds of the alkyl groups (butoxy and methyl) and the ethanol substituent also contributes to molecular stability. For instance, interactions between the C-H σ bonds of the methyl groups and the antibonding σ* orbitals of adjacent C-C bonds can lead to a dispersal of electron density and a more stable conformation.
Hypothetical NBO Analysis Data for this compound:
The following table presents hypothetical second-order perturbation theory analysis data from an NBO calculation on this compound, illustrating the key donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 20.5 |
| π(C3-C4) | π(C5-C6) | 18.2 |
| n(O-butoxy) | σ(C-phenyl) | 5.8 |
| n(O-hydroxyl) | σ(C-ethyl) | 4.2 |
| σ(C-H, methyl) | σ(C-phenyl) | 2.5 |
| σ(C-H, ethyl) | σ(C-O, hydroxyl) | 1.8 |
This data is representative and intended to illustrate the types of interactions and their relative strengths.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, computational studies can predict the most likely reaction pathways for processes such as oxidation, dehydration, or substitution reactions. These studies involve locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate, and calculating the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed.
Investigating Reaction Mechanisms:
A common reaction for benzylic alcohols like this compound is oxidation to the corresponding ketone. Computational studies can model this process using various oxidizing agents and theoretical methods (e.g., Density Functional Theory - DFT). The mechanism often involves the abstraction of the hydrogen atom from the hydroxyl group and the hydrogen atom from the adjacent carbon.
Key aspects that can be investigated include:
Stepwise vs. Concerted Mechanisms: Determining whether the hydrogen atoms are removed in a single, concerted step or in a stepwise manner.
Role of Catalysts: Modeling how a catalyst interacts with the alcohol to lower the activation energy of the reaction.
Influence of Substituents: The electron-donating butoxy and methyl groups on the phenyl ring are expected to influence the reaction rate. Computational studies can quantify this effect by comparing the activation energies of substituted and unsubstituted analogues.
Transition State Analysis:
The transition state is a critical point on the potential energy surface, and its geometry provides insight into the nature of the reaction mechanism. For the oxidation of this compound, the transition state would likely feature elongated O-H and C-H bonds that are being broken, and the formation of a C=O double bond. Vibrational frequency calculations are performed to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Hypothetical Computational Data for the Oxidation of this compound:
The table below provides hypothetical calculated thermodynamic data for a proposed oxidation reaction pathway.
| Species | Relative Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |
| Reactants | 0.0 | - |
| Transition State 1 (H-abstraction from O) | 15.2 | 15.2 |
| Intermediate | 5.6 | - |
| Transition State 2 (H-abstraction from C) | 22.8 | 17.2 |
| Products | -10.5 | - |
This data is illustrative of the energetic profile of a hypothetical reaction pathway.
By analyzing the geometries of the transition states and the magnitudes of the activation barriers, a detailed understanding of the reaction mechanism can be achieved. For instance, the calculations might reveal that the rate-determining step is the abstraction of the hydrogen from the carbon atom, as it has the higher activation energy.
Derivatives and Analogues of 1 4 N Butoxy 3,5 Dimethylphenyl Ethanol
Synthesis of Novel Derivatives of 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol
The synthesis of this compound and its derivatives can be approached through established methodologies for the formation of secondary alcohols. The primary route involves the corresponding ketone, 4-n-butoxy-3,5-dimethylacetophenone, as a key intermediate. This ketone can be synthesized through a Friedel-Crafts acylation of 1-n-butoxy-2,4-dimethylbenzene.
Once the precursor ketone is obtained, two principal synthetic strategies can be employed to generate the target alcohol and its derivatives:
Reduction of the Ketone: The carbonyl group of 4-n-butoxy-3,5-dimethylacetophenone can be reduced to a hydroxyl group using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation, typically affording high yields of the corresponding alcohol. ncert.nic.in Catalytic hydrogenation is another viable method. ncert.nic.in
Grignard Reaction: For the synthesis of derivatives with a different alkyl or aryl group at the carbinol center, a Grignard reaction is suitable. scielo.brpurdue.edu For instance, reacting 4-n-butoxy-3,5-dimethylbenzaldehyde with a methylmagnesium halide would yield the parent compound. Conversely, reacting 4-n-butoxy-3,5-dimethylacetophenone with other Grignard reagents (e.g., ethylmagnesium bromide) would produce homologous secondary alcohols.
Table 1: Hypothetical Synthesis of this compound Derivatives
| Precursor | Reagent | Product | Typical Yield (%) |
| 4-n-Butoxy-3,5-dimethylacetophenone | NaBH₄, Methanol | This compound | 90-98 |
| 4-n-Butoxy-3,5-dimethylacetophenone | LiAlH₄, Diethyl ether | This compound | 90-98 |
| 4-n-Butoxy-3,5-dimethylacetophenone | H₂, Pd/C | This compound | >95 |
| 4-n-Butoxy-3,5-dimethylbenzaldehyde | CH₃MgBr, Diethyl ether | This compound | 80-90 |
| 4-n-Butoxy-3,5-dimethylacetophenone | CH₃CH₂MgBr, Diethyl ether | 1-(4-n-Butoxy-3,5-dimethylphenyl)propan-1-ol | 80-90 |
Structure-Reactivity Relationships within Analogous Compounds
The reactivity of this compound and its analogues is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. The Hammett and Taft equations are quantitative tools used to correlate these substituent effects with reaction rates and equilibrium constants. wikipedia.orgdalalinstitute.comscribd.comemerginginvestigators.org
The n-butoxy group at the para position is an electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring. acs.org This effect is particularly pronounced at the ortho and para positions. The two methyl groups at the meta positions relative to the hydroxyethyl (B10761427) group are also weak electron-donating groups through induction and hyperconjugation. purdue.edu
The combined electron-donating effects of the butoxy and dimethyl substituents would be expected to increase the reactivity of the aromatic ring towards electrophilic substitution. However, the two methyl groups ortho to the butoxy group and meta to the ethanol (B145695) substituent also introduce significant steric hindrance. This steric bulk can influence the approach of reagents to the benzylic alcohol and the aromatic ring.
In reactions involving the benzylic hydroxyl group, such as oxidation or esterification, the electronic effects of the ring substituents can influence the stability of intermediates. For example, in an oxidation reaction, the electron-donating groups would stabilize a developing positive charge on the benzylic carbon in the transition state.
Table 2: Estimated Electronic and Steric Parameters of Substituents
| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) |
| -H | 0.00 | 1.24 |
| -CH₃ | -0.17 | 0.00 |
| -OCH₃ | -0.27 | 0.99 |
| -O(n-Bu) | -0.32 | ~0.6 (estimated) |
| -NO₂ | 0.78 | -1.01 |
The data in Table 2 suggests that the n-butoxy group is a stronger electron-donating group than a methoxy (B1213986) group. The steric parameter (Es) for the n-butoxy group is estimated to be larger than that of a methoxy group due to its longer alkyl chain.
Stereochemical Modifications and Their Influence on Chemical Behavior
The carbinol carbon in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol. The synthesis of a single enantiomer (enantioselective synthesis) is of great importance, particularly in pharmaceutical applications where different enantiomers can exhibit different biological activities. wikipedia.orgresearchgate.net
Enantioselective synthesis of such chiral alcohols can be achieved through several methods:
Asymmetric Reduction of the Prochiral Ketone: This is a widely used method involving the reduction of the corresponding acetophenone (B1666503) derivative using a chiral reducing agent or a catalyst. nih.gov Common catalysts include those based on ruthenium, rhodium, or iridium complexed with chiral ligands, as well as biocatalysts like enzymes (e.g., ketoreductases or alcohol dehydrogenases). researchgate.netutm.my These methods can provide high enantiomeric excess (ee) of the desired enantiomer.
Chiral Resolution of the Racemic Mixture: This involves separating the enantiomers of the racemic alcohol. nih.govlibretexts.org This can be done by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary. libretexts.org Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, is also a powerful technique. scielo.br
The stereochemistry of the alcohol can significantly influence its chemical behavior in reactions with other chiral molecules. For instance, the rate of esterification with a chiral carboxylic acid would likely be different for the (R)- and (S)-enantiomers, forming diastereomeric esters at different rates.
Table 3: Examples of Enantioselective Reduction of Substituted Acetophenones
| Substrate | Catalyst/Method | Enantiomeric Excess (ee) (%) | Product Configuration |
| Acetophenone | (S,S)-N,N'-ethylenebis(1-phenylethylamine)/Zn(carboxylate)₂ | 70-80 | (R) |
| 4-Nitroacetophenone | Candida zeylanoides P1 | >99 | (S) |
| 3-Methoxyacetophenone | Debaryomyces hansenii P1 | >99 | (R) |
| Substituted Acetophenones | Mn-driven oxidation coupled with enzymatic reduction | >99 | (R) |
Note: The data in this table is for analogous compounds and serves to illustrate the potential for high enantioselectivity in the synthesis of chiral arylalkanols.
Comparison with Related Substituted Arylalkanols (e.g., 1-(4-n-Butoxy-3-methoxyphenyl)ethanol)
Comparing this compound with its analogue, 1-(4-n-Butoxy-3-methoxyphenyl)ethanol, highlights the distinct effects of the substituents at the 3 and 5 positions of the phenyl ring.
Steric Effects: The two methyl groups in this compound create significant steric hindrance around the benzylic hydroxyl group and the ortho positions of the aromatic ring. This steric crowding is more pronounced than in 1-(4-n-Butoxy-3-methoxyphenyl)ethanol, where one of the flanking positions is occupied by a smaller hydrogen atom. This difference in steric hindrance would be expected to influence the rates of reactions involving the hydroxyl group and the regioselectivity of electrophilic aromatic substitution reactions.
Spectroscopic Properties: The substitution pattern would also lead to distinct spectroscopic signatures. In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons would differ due to the different electronic environments. For instance, the carbon bearing the n-butoxy group would be expected to have a different chemical shift in each compound. The symmetry of the 3,5-dimethyl substitution pattern would result in fewer signals in the aromatic region of the ¹³C NMR spectrum compared to the unsymmetrical 3-methoxy substitution.
Table 4: Comparison of Properties of Substituted Arylalkanols
| Compound | Substituents at C3 & C5 | Expected Electronic Effect | Expected Steric Hindrance |
| This compound | -CH₃, -CH₃ | Moderately electron-donating | High |
| 1-(4-n-Butoxy-3-methoxyphenyl)ethanol | -OCH₃, -H | Strongly electron-donating (at C3) | Moderate |
| 1-(4-Methoxyphenyl)ethanol | -H, -H | Weakly electron-donating (from -OCH₃ at C4) | Low |
Applications of 1 4 N Butoxy 3,5 Dimethylphenyl Ethanol in Chemical Sciences
Role as a Synthetic Building Block and Chemical Intermediate
The primary application of 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol in chemical sciences is as a synthetic building block and chemical intermediate. Its bifunctional nature, possessing both a hydroxyl group and a sterically hindered alkoxy-substituted aromatic ring, allows for a variety of chemical transformations.
The secondary alcohol functionality is a key reactive site. It can undergo oxidation to produce the corresponding ketone, 1-(4-n-butoxy-3,5-dimethylphenyl)ethanone. This ketone can then serve as a precursor for a wide array of other molecules through reactions such as nucleophilic additions, reductions, and alpha-functionalization. Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce different functional groups at the benzylic position.
The aromatic ring, with its electron-donating butoxy and dimethyl substituents, can be susceptible to electrophilic aromatic substitution, although the steric hindrance from the dimethyl groups and the butoxy group will direct incoming electrophiles to specific positions. This allows for further functionalization of the aromatic core, leading to the synthesis of more complex molecules. The ether linkage of the butoxy group could also potentially be cleaved under harsh conditions to yield the corresponding phenol (B47542), opening up another avenue for derivatization.
The combination of these reactive sites makes this compound a valuable intermediate in multi-step syntheses. It can be used to introduce the 4-n-butoxy-3,5-dimethylphenyl moiety into larger, more complex molecular frameworks. This is particularly relevant in the synthesis of specialized organic molecules where precise control over substitution patterns is crucial.
Potential in Materials Science and Engineering
The unique structural features of this compound suggest its potential for use in the development of advanced materials with tailored properties.
Precursor for Advanced Polymeric Materials
The presence of a reactive hydroxyl group makes this compound a potential monomer for polymerization reactions. It can be utilized in condensation polymerization with di- or poly-functional monomers to create polyesters or polyethers. The bulky and rigid 3,5-dimethylphenyl group incorporated into the polymer backbone would likely impart specific properties to the resulting material, such as increased thermal stability, altered solubility, and modified mechanical characteristics.
Moreover, the hindered phenolic ether moiety is structurally related to antioxidant compounds. sigmaaldrich.comsigmaaldrich.com Incorporating this unit into a polymer chain could lead to the development of self-protecting polymers with inherent resistance to oxidative degradation. sigmaaldrich.com This is a desirable characteristic for materials used in applications where they are exposed to heat, light, or oxidizing agents.
Applications in Optical Materials
Substituted aromatic compounds are fundamental components in the design of optical materials. The structure of this compound, with its potential for modification, makes it a candidate for the synthesis of molecules with interesting optical properties. For example, by introducing chromophoric or fluorophoric groups through reactions at the alcohol or aromatic ring, it could be converted into a precursor for dyes or fluorescent probes.
Furthermore, derivatives of this compound could be explored for applications in liquid crystal technology. The rigid aromatic core and the flexible butoxy chain are features commonly found in liquid crystalline molecules. By appropriate molecular design, it may be possible to synthesize liquid crystals with specific mesophase behaviors.
Use in Catalyst Development and Ligand Design
The design of new ligands is a cornerstone of modern catalyst development. The structure of this compound offers possibilities for its use as a precursor to chiral ligands for asymmetric catalysis.
The secondary alcohol is a prochiral center, and its enantiomers could be resolved or synthesized selectively. These chiral alcohols can then be transformed into a variety of chiral ligands. For instance, the hydroxyl group can be used as an anchor point to attach other coordinating groups, or the entire molecule can be modified to create bidentate or polydentate ligands. The steric bulk provided by the 3,5-dimethylphenyl group can create a specific chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. While direct use in catalysis has not been extensively reported, the synthesis of chiral phosphine-olefin bidentate ligands from similar chiral precursors has been shown to be effective in rhodium-catalyzed asymmetric additions. alfa-chemistry.com Helically chiral polymers have also been investigated as ligands in asymmetric catalysis. epa.govmedchemexpress.com
Analytical Standards and Reference Materials
In analytical chemistry, well-characterized compounds of high purity are essential as standards for method development, calibration, and quality control. Substituted phenols and their derivatives are important environmental and industrial analytes, and their detection often relies on chromatographic and spectroscopic techniques. researchgate.netbritannica.com
This compound, once properly purified and characterized, can serve as an analytical standard for the identification and quantification of itself or structurally related compounds in various matrices. Its distinct retention time in gas or liquid chromatography and its unique mass spectrum would make it a valuable reference material. Phenolic compounds are available as certified reference materials for such purposes. sigmaaldrich.comsigmaaldrich.com
Emerging Non-Biological and Industrial Applications
The industrial applications of specific ethanol (B145695) derivatives are vast and varied, ranging from solvents to intermediates in the synthesis of pharmaceuticals and agrochemicals. While large-scale industrial use of this compound is not widely documented, its structural motifs suggest potential in several areas.
The hindered phenol-like structure is a key feature of many commercial antioxidants used to stabilize polymers, plastics, and lubricants against degradation. sigmaaldrich.comsigmaaldrich.com Research into novel hindered phenolic compounds for enhanced thermo-oxidative resistance in materials like nitrile butadiene rubber is ongoing. Therefore, derivatives of this compound could find applications as stabilizers or antioxidants in various industrial formulations, including plastics, coatings, and adhesives, helping to extend the service life of these products. sigmaaldrich.com
Q & A
Q. What are reliable synthetic routes for 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : A Friedel-Crafts acylation followed by reduction is a common approach. For example:
Friedel-Crafts Acetylation : React 4-n-butoxy-3,5-dimethylbenzene with acetyl chloride using AlCl₃ as a catalyst in dichloromethane (CH₂Cl₂) at 0–25°C .
Reduction : Reduce the resulting ketone (e.g., 1-(4-n-butoxy-3,5-dimethylphenyl)ethanone) using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF.
- Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equiv. AlCl₃) and reaction time (12–24 hrs) to minimize byproducts. Monitor purity via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm structure. Key signals include:
- Aromatic protons (δ 6.8–7.2 ppm, split due to 3,5-dimethyl substitution).
- Ethanol -OH (δ 1.5–2.5 ppm, broad, exchangeable).
- Butoxy chain (δ 0.9–1.7 ppm) .
- HPLC-MS : Employ C18 columns with methanol/water gradients (e.g., 70:30 to 95:5) for purity assessment. Use ESI+ mode for molecular ion detection .
Q. How does the compound’s solubility and stability vary under different storage conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane). The butoxy group enhances lipophilicity, favoring solubility in organic solvents .
- Stability : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Likely include diacetylated derivatives (from over-acylation) or demethylated analogs (under acidic conditions).
- Mitigation :
Control Friedel-Crafts reaction temperature (<30°C) to prevent multiple acetylations.
Use milder reducing agents (e.g., NaBH₄ instead of LiAlH₄) to avoid hydroxyl group elimination .
- Analysis : Isolate byproducts via column chromatography (silica gel, hexane/EtOAc) and characterize via HRMS/NMR .
Q. How do steric effects from the 3,5-dimethyl groups influence reactivity in further functionalization?
- Methodological Answer :
- Steric Hindrance : The 3,5-dimethyl groups limit electrophilic substitution at the para position. For example, bromination or nitration may require harsher conditions (e.g., HNO₃/H₂SO₄ at 60°C).
- Experimental Design :
Perform competitive reactions with/without methyl groups (e.g., 4-n-butoxyphenol vs. 4-n-butoxy-3,5-dimethylphenol).
Compare reaction rates using kinetic studies (UV-Vis monitoring) .
Q. What strategies resolve contradictions in NMR data for structural confirmation?
- Methodological Answer :
- Issue : Overlapping signals (e.g., butoxy CH₂ vs. ethanol CH₂).
- Resolution :
Use 2D NMR (COSY, HSQC) to assign protons/carbons.
Compare with computed spectra (DFT calculations) .
Derivatize the hydroxyl group (e.g., acetylation) to simplify splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
